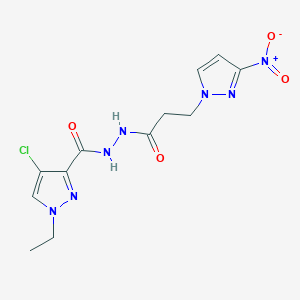![molecular formula C29H36N2O2 B10946219 N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide](/img/structure/B10946219.png)
N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide is a complex organic compound characterized by the presence of an adamantyl group, a benzohydrazide moiety, and a dimethylphenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide typically involves multiple steps, starting with the preparation of the adamantyl derivative. One common method involves the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like iodine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The benzohydrazide moiety can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance the lipophilicity and stability of the compound, facilitating its interaction with lipid membranes and proteins. The benzohydrazide moiety can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantyl)acetamide: Shares the adamantyl group but differs in the acetamide moiety.
4-(1-adamantyl)-2-methyl-1,3-thiazole: Contains an adamantyl group and a thiazole ring, differing in the heterocyclic structure.
Uniqueness
N-[(E)-2-(1-Adamantyl)-1-methylethylidene]-4-[(2,6-dimethylphenoxy)methyl]benzohydrazide is unique due to its combination of an adamantyl group, a benzohydrazide moiety, and a dimethylphenoxy substituent. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C29H36N2O2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[(E)-1-(1-adamantyl)propan-2-ylideneamino]-4-[(2,6-dimethylphenoxy)methyl]benzamide |
InChI |
InChI=1S/C29H36N2O2/c1-19-5-4-6-20(2)27(19)33-18-22-7-9-26(10-8-22)28(32)31-30-21(3)14-29-15-23-11-24(16-29)13-25(12-23)17-29/h4-10,23-25H,11-18H2,1-3H3,(H,31,32)/b30-21+ |
InChI Key |
QJAMVUMXPLMZJT-MWAVMZGNSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)N/N=C(\C)/CC34CC5CC(C3)CC(C5)C4 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC2=CC=C(C=C2)C(=O)NN=C(C)CC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-N-phenyl-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B10946136.png)
![N-(4-carbamoylphenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10946139.png)
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1-[(4-fluorophenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10946149.png)
![2-{5-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazol-2-yl}-5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10946154.png)
![2-{3-[(2-Methoxyphenoxy)methyl]phenyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946156.png)
![2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B10946159.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10946165.png)
![2,3-dimethoxy-6-[(2-{[3-methyl-1-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinyl)carbonyl]benzoic acid](/img/structure/B10946187.png)
![N-(1-Adamantyl)-4-({[(tetrahydro-2-furanylmethyl)amino]carbothioyl}amino)-1-benzenesulfonamide](/img/structure/B10946192.png)

![2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[4-(difluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B10946199.png)
![N'-(Adamantan-2-ylidene)-5-[(2-chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B10946201.png)
![N'-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}oxy)thiophene-2-carboximidamide](/img/structure/B10946208.png)
![7-[4-(difluoromethoxy)-3-ethoxyphenyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10946216.png)
